molecular formula C9H7Br B009886 3-bromo-1H-indene CAS No. 103028-42-8

3-bromo-1H-indene

Cat. No. B009886
M. Wt: 195.06 g/mol
InChI Key: SNPZOSOMWHKZTA-UHFFFAOYSA-N
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Description

3-bromo-1H-indene is a chemical compound with the molecular formula C9H7Br . It is a derivative of indene, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentadiene ring .


Synthesis Analysis

The synthesis of indene derivatives, including 3-bromo-1H-indene, often involves reactions such as the Suzuki coupling and ring-closing metathesis . Other methods include the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives , and the carboannulation reaction of o-bromobenzyl zinc bromide with various terminal and internal alkynes in the presence of a nickel catalyst .


Molecular Structure Analysis

The molecular structure of 3-bromo-1H-indene consists of a benzene ring fused with a cyclopentadiene ring, with a bromine atom attached to the third carbon of the cyclopentadiene ring .


Chemical Reactions Analysis

Indene derivatives, including 3-bromo-1H-indene, can undergo various chemical reactions. For instance, they can participate in cycloisomerization reactions catalyzed by alkynophilic metal salts such as PtCl2, PtCl4, and [RuCl2(CO)3]2 . They can also undergo β-cleavage, where homolytic cleavage of the C2–Br bond occurs preferentially .


Physical And Chemical Properties Analysis

3-bromo-1H-indene has a molecular weight of 195.06 g/mol . It has a complexity of 160 and a topological polar surface area of 0 Ų . It has no hydrogen bond donor count and no hydrogen bond acceptor count .

Scientific Research Applications

  • Synthesis of CF3-Indenes : It is used in the synthesis of CF3-Indenes through reactions with superacids, forming cationic species and cyclizing to produce mono- and dibromoindenols (Iakovenko et al., 2017).

  • Synthesizing o-Diethenylbenzene Derivatives : Useful in creating o-diethenylbenzene derivatives and indene derivatives using Heck and oxidative palladation reactions (Bräse et al., 1998).

  • Preparation of Indenyl Molybdenum(II) and Tungsten(II) Compounds : It assists in preparing indenyl molybdenum(II) and tungsten(II) compounds via oxidative addition to molybdenum(CO)3 and tungsten(CO)3 (Honzíček et al., 2010).

  • Generation of Isonaphthalene : It serves as a substrate for the generation of isonaphthalene in the Doering–Moore–Skattebol reaction (Christl et al., 2006).

  • Synthesis of Indene and Indacene Derivatives : 2,3-Dibromo-1H-indene derivatives and tetrabromodihydro-s-indacenes are synthesized as versatile building blocks for various indene and indacene derivatives (Iwata et al., 2022).

  • Acetoxyallylation of Aldehydes : In the acetoxyallylation of aldehydes, 3-bromo-1-acetoxy-1-propene reacts with indium powder in THF to yield monoprotected 1-en-3,4-dio (Lombardo et al., 2001).

  • Catalysis and Substrate Applications : 3-Iodo-1H-indene derivatives are used as substrates and catalysts in subsequent reactions (Khan & Wirth, 2009).

  • Blood Coagulation Prevention : 1H-indene-1,3(2H)-dione, derived from indene, is more reactive and polar than its parent, which helps in preventing blood coagulation (Prasad et al., 2010).

  • Mechanism of Addition Studies : The addition of deuterium bromide to indene in specific conditions yields 1-bromo-2deuterioindane, providing insights into the mechanism of addition (Dewar & Fahey, 1963).

  • Synthesis of Dihydronaphthalenes : Pd-catalyzed cascade reactions with o-bromophenyl-bromostyrenes and N-tosylhydrazones produce 1,1-disubstituted 1H-indenes and dihydronaphthalenes (Barroso et al., 2017).

Future Directions

Indene derivatives, including 3-bromo-1H-indene, have potential applications in various fields. For instance, they have been used as key intermediates in the preparation of biologically active compounds and indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives .

properties

IUPAC Name

3-bromo-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPZOSOMWHKZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591106
Record name 3-Bromo-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1H-indene

CAS RN

103028-42-8
Record name 3-Bromo-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Feng, J Shi, L Wei, M Liu, Z Li… - Angewandte Chemie …, 2023 - Wiley Online Library
… with high diastereoselectivities; (8) A variety of alkenyl bromides such as 2-bromopropene, β-bromostyrene, β, β-bromomethyl styrene, 1-bromocyclohexene and 3-bromo-1Hindene …
Number of citations: 5 onlinelibrary.wiley.com

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